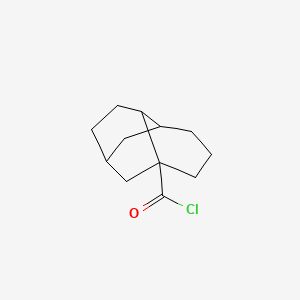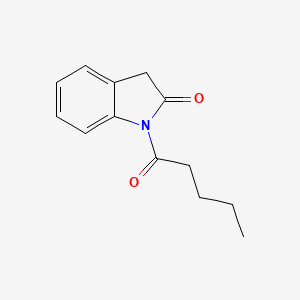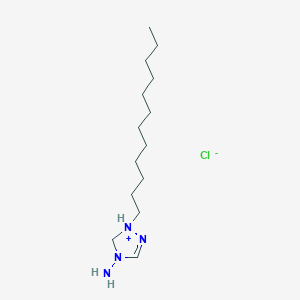![molecular formula C18H11NO2 B14618576 (3Z)-3-[(Naphthalen-1-yl)imino]-2-benzofuran-1(3H)-one CAS No. 59259-86-8](/img/structure/B14618576.png)
(3Z)-3-[(Naphthalen-1-yl)imino]-2-benzofuran-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-3-[(Naphthalen-1-yl)imino]-2-benzofuran-1(3H)-one is an organic compound that features a benzofuran core with an imino group attached to a naphthalene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(Naphthalen-1-yl)imino]-2-benzofuran-1(3H)-one typically involves the reaction of an aldehyde or ketone with a primary amine to form an imine derivative. This reaction is acid-catalyzed and reversible, with water being eliminated in the process. The pH for reactions forming imine compounds must be carefully controlled, with the optimal rate of formation occurring near a pH of 5 .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3Z)-3-[(Naphthalen-1-yl)imino]-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
(3Z)-3-[(Naphthalen-1-yl)imino]-2-benzofuran-1(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties .
Mécanisme D'action
The mechanism of action of (3Z)-3-[(Naphthalen-1-yl)imino]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their activity. The benzofuran core may interact with enzymes or receptors, modulating their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3Z)-3-[(Phenyl)imino]-2-benzofuran-1(3H)-one: Similar structure but with a phenyl group instead of a naphthalene moiety.
(3Z)-3-[(Pyridin-2-yl)imino]-2-benzofuran-1(3H)-one: Contains a pyridine ring instead of naphthalene.
Uniqueness
(3Z)-3-[(Naphthalen-1-yl)imino]-2-benzofuran-1(3H)-one is unique due to its naphthalene moiety, which can enhance its electronic properties and potential interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields .
Propriétés
Numéro CAS |
59259-86-8 |
|---|---|
Formule moléculaire |
C18H11NO2 |
Poids moléculaire |
273.3 g/mol |
Nom IUPAC |
3-naphthalen-1-ylimino-2-benzofuran-1-one |
InChI |
InChI=1S/C18H11NO2/c20-18-15-10-4-3-9-14(15)17(21-18)19-16-11-5-7-12-6-1-2-8-13(12)16/h1-11H |
Clé InChI |
MRZSVVUVKFWUKZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2N=C3C4=CC=CC=C4C(=O)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Methyl-5-(propan-2-yl)-1,4-phenylene]bis(trimethylsilane)](/img/structure/B14618497.png)
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3-methyl-](/img/structure/B14618502.png)

![1-[2-(2-Chlorophenyl)pentyl]imidazole;nitric acid](/img/structure/B14618506.png)

![ethyl 5-[(E)-dimethylaminodiazenyl]-1H-pyrazole-4-carboxylate](/img/structure/B14618521.png)
![1-[2-(4-Fluorophenyl)octyl]imidazole;nitric acid](/img/structure/B14618529.png)
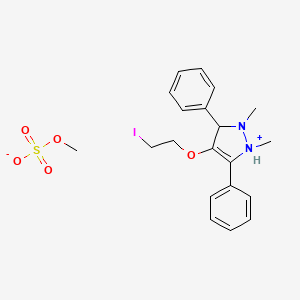
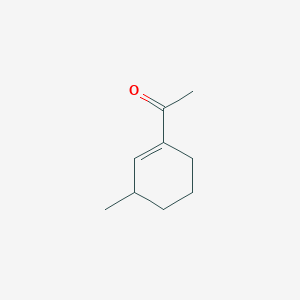
![2-(4-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14618541.png)
